N-(2-fluorophenyl)-2-(2-formylphenoxy)acetamide
Description
N-(2-fluorophenyl)-2-(2-formylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 2-fluorophenyl group attached to the nitrogen atom of the acetamide core and a 2-formylphenoxy moiety linked to the carbonyl carbon. The compound’s structure combines electron-withdrawing (fluorine) and reactive (formyl) groups, making it a candidate for diverse pharmacological and chemical applications.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(2-formylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c16-12-6-2-3-7-13(12)17-15(19)10-20-14-8-4-1-5-11(14)9-18/h1-9H,10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBFIMXESPXAKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-(2-formylphenoxy)acetamide typically involves the reaction of 2-fluoroaniline with 2-formylphenoxyacetic acid. The reaction is carried out under acidic or basic conditions, depending on the desired yield and purity. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts. The reaction is usually performed at elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can enhance the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-(2-formylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-(2-carboxyphenoxy)-N-(2-fluorophenyl)acetamide.
Reduction: 2-(2-hydroxyphenoxy)-N-(2-fluorophenyl)acetamide.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Synthesis Intermediate : N-(2-fluorophenyl)-2-(2-formylphenoxy)acetamide serves as an essential intermediate in the synthesis of more complex organic molecules. It can be modified through oxidation, reduction, and substitution reactions to yield various derivatives with potentially enhanced properties.
Biology
- Biochemical Probes : The compound is investigated for its potential role as a biochemical probe. Its structure allows it to interact with various biological targets, making it useful in studying enzyme activities and receptor interactions.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against bacterial strains, indicating potential applications in developing new antibiotics .
Medicine
- Therapeutic Potential : this compound is being explored for its therapeutic applications, particularly in treating inflammatory diseases and cancers. Research indicates that modifications to the compound can enhance its efficacy against specific cancer cell lines .
- Case Study - Anticancer Activity : In a study evaluating similar compounds, derivatives were tested against liver carcinoma cell lines, revealing varying degrees of cytotoxicity. The most potent derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting a promising avenue for drug development .
Industry
- Material Development : The unique chemical properties of this compound make it suitable for developing new materials. Its application in polymer chemistry has been explored, where it acts as a building block for creating novel polymeric materials with tailored properties.
| Compound Name | Structure Features | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide | Nitro and fluoro groups | 4 | Antitubercular |
| 2-(4-bromo-2-formylphenoxy)-N-(2-fluorophenyl)acetamide | Bromo and formyl groups | 8 | Antimicrobial |
| This compound | Fluoro and formyl groups | TBD | Anticancer potential |
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-(2-formylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity and selectivity, while the formyl group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., F, Cl) increase metabolic stability but may reduce solubility.
- Formyl groups enable covalent interactions with target proteins, as demonstrated in molecular docking studies against SARS-CoV-2 enzymes .
- Methoxy or benzodioxin substituents enhance solubility and modulate receptor affinity .
Yield and Efficiency :
- Compound 30 (N-butyl analog) achieved 82% yield via method C .
- Compound 54 (sulfonyl derivative) was synthesized in 86.6% yield via oxidation .
Pharmacological Activities
- Anticancer effects : Derivatives like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (compound 38) demonstrated potent activity against HCT-116 and MCF-7 cell lines (MTT assay) .
- Anti-inflammatory/analgesic effects: N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide derivatives showed marked activity in rodent models .
Structure-Activity Relationship (SAR) :
- Fluorine at the phenyl ring enhances membrane permeability and target binding .
- Formyl groups in the phenoxy moiety enable Schiff base formation with lysine residues in enzymes .
Physicochemical Properties
Key parameters influencing bioavailability and drug-likeness:
| Compound ID | Molecular Weight | logP | Melting Point (°C) | Solubility (logSw) | Reference |
|---|---|---|---|---|---|
| Y207-0202 | 266.31 | 0.865 | - | -1.747 | |
| Compound 30 | - | - | 75 | - | |
| Compound 31 | - | - | 84 | - | |
| 862659-78-7 | 324.16 | - | - | - |
Biological Activity
N-(2-fluorophenyl)-2-(2-formylphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound consists of a fluorinated phenyl group and a formyl-substituted phenoxy group. The presence of both electron-withdrawing (fluoro) and electron-donating (formyl) groups suggests that the compound may exhibit unique interactions with biological targets.
The mechanism of action for this compound likely involves:
- Covalent Bond Formation : The formyl group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their function.
- Enhanced Binding Affinity : The fluorine atom may increase the compound's binding affinity to specific molecular targets, enhancing its biological activity.
Anticancer Activity
This compound has shown promising anticancer properties in various studies. For instance:
- Cytotoxicity Assays : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and liver carcinoma (HEPG2). For example, compounds with similar structures have reported IC50 values ranging from 1.03 µM to 17.35 µM, indicating moderate to high potency against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 11b | HEPG2 | 1.03 |
| 9c | HEPG2 | 17.35 |
| VS-01 | CEM | 0.451 |
Antimicrobial Activity
Research indicates that the compound may also possess antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, although specific data on this compound remains limited.
Antioxidant Activity
Preliminary studies have suggested that derivatives of this compound exhibit antioxidant activity, which could contribute to their overall therapeutic potential .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various derivatives of N-(4-acetylphenyl)-2-(4-formylphenoxy)acetamide and assessed their biological activities. The results indicated that modifications at the phenolic position significantly impacted cytotoxicity, with some derivatives showing enhanced activity compared to standard chemotherapeutics .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds revealed that electron-donating groups enhance cytotoxicity while electron-withdrawing groups tend to reduce it. This insight is crucial for designing more effective derivatives .
- Inhibition Studies : Another study highlighted the selective inhibition of α-l-fucosidases by related compounds, suggesting potential applications in enzyme inhibition therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
